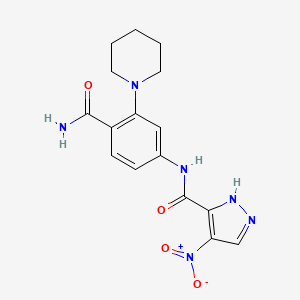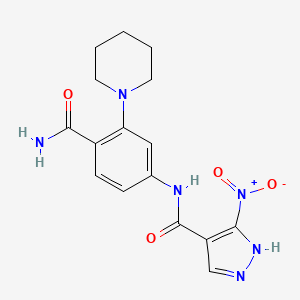![molecular formula C13H11BrClNO5S2 B7434078 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine, also known as BAY 41-2272, is a chemical compound that is widely used in scientific research for its ability to activate the enzyme soluble guanylyl cyclase (sGC). This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which has been shown to have various physiological effects. In
Mechanism of Action
3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 activates sGC by binding to the heme group of the enzyme, leading to an increase in cGMP levels. This increase in cGMP levels can lead to various physiological effects such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues such as the lung, heart, and penis. 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. Additionally, 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 has been shown to inhibit platelet aggregation, which can be beneficial in preventing blood clots.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 in lab experiments is its ability to activate sGC selectively. This allows researchers to study the specific effects of sGC activation without the interference of other pathways. However, one of the limitations of using 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 is its relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 in scientific research. One potential direction is the development of more potent and selective sGC activators. Another direction is the exploration of the therapeutic potential of 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 in various diseases such as cancer and inflammation. Additionally, the use of 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 in combination with other drugs could lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 involves the reaction of 2-bromo-6-chloropyridine with 2,4-bis(methylsulfonyl)phenol in the presence of a base. The reaction produces 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 as a white solid with a molecular weight of 462.8 g/mol.
Scientific Research Applications
3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 is primarily used in scientific research to study the role of sGC activation in various physiological processes. It has been shown to have therapeutic potential in treating various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. 3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine 41-2272 has also been used in studies related to cancer, inflammation, and neuroprotection.
properties
IUPAC Name |
3-[2,4-bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO5S2/c1-22(17,18)8-3-4-9(11(7-8)23(2,19)20)21-10-5-6-12(15)16-13(10)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBPJNRLFUACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(N=C(C=C2)Cl)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)


![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)
![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![1-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7434090.png)